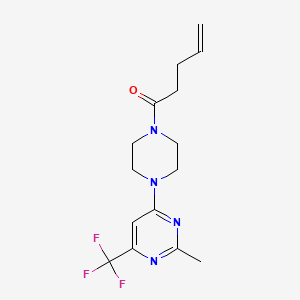

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one

Description

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one is a structurally complex small molecule characterized by a pyrimidine core substituted with a methyl and trifluoromethyl group at the 2- and 6-positions, respectively. This pyrimidine moiety is linked to a piperazine ring, which is further connected to a pent-4-en-1-one chain.

Synthetic routes for this compound often involve coupling reactions between pyrimidine intermediates and piperazine derivatives. For example, analogous compounds are synthesized via refluxing piperazine precursors with sulfonyl chlorides or carbonyl-containing reagents in the presence of triethylamine, followed by purification steps .

Properties

IUPAC Name |

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O/c1-3-4-5-14(23)22-8-6-21(7-9-22)13-10-12(15(16,17)18)19-11(2)20-13/h3,10H,1,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLDUFVZKGHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC=C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have been found to inhibit the activity of various enzymes such as tyrosine kinases.

Mode of Action

It can be inferred from related compounds that it may interact with its target enzyme, inhibiting its activity and leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. Therefore, it is plausible that this compound may also affect similar pathways.

Biological Activity

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse scientific literature.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a piperazine ring substituted with a pyrimidine moiety and a pentenone group. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C16H21F3N4O2 |

| Molecular Weight | 358.36 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NC(=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3)C(F)(F)F |

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from 2-methyl-6-(trifluoromethyl)pyrimidine. The synthetic route often includes:

- Formation of the Pyrimidine Ring : Reacting 2-methyl-6-(trifluoromethyl)pyrimidine with appropriate reagents.

- Piperazine Ring Formation : Cyclization reactions with piperazine derivatives.

- Final Modification : Introduction of the pentenone structure through various coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related pyrimidine derivative was reported to inhibit cell proliferation and migration in A431 vulvar epidermal carcinoma cells, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : Targeting enzymes involved in nucleotide synthesis pathways, which are crucial for cancer cell proliferation.

- Modulation of Signaling Pathways : Interfering with signaling pathways that regulate cell survival and apoptosis, enhancing therapeutic efficacy against malignant cells.

Antiviral Activity

In addition to anticancer properties, compounds in this class have shown promise as antiviral agents. Research indicates that targeting the pyrimidine biosynthesis pathway can lead to potent antiviral activity against viruses like hepatitis E . This suggests that the compound may also serve as a lead for antiviral drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiproliferative Effects : A study demonstrated that chloroethyl pyrimidine nucleosides inhibited cell migration and invasion in vitro, highlighting the potential for developing new anticancer therapies .

- Antimalarial Activity : Research on ferrocene-pyrimidine conjugates revealed their effectiveness against Plasmodium falciparum, suggesting that modifications to the pyrimidine structure could enhance antimalarial properties .

- Mechanistic Studies : Investigations into the de novo pyrimidine biosynthesis pathway have shown critical roles in cellular metabolism and viral replication, indicating that inhibitors of this pathway could be effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylpiperazine-pyrimidine hybrids , which are studied for their diverse bioactivity. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Key Differences

Pharmacological and Physicochemical Properties

- Lipophilicity: The target compound’s pentenone chain likely increases logP compared to morpholine or sulfonyl analogues, impacting blood-brain barrier penetration .

- Metabolic Stability : Trifluoromethyl groups in all analogues reduce oxidative metabolism, while sulfonyl and morpholine groups enhance aqueous solubility .

- Target Engagement: Thienopyrimidine derivatives () show kinase inhibition, whereas pyrazole-containing analogues () are explored for serotonin receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.